{[(1-bromopropan-2-yl)oxy]methyl}benzene
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Overview
Description
{[(1-bromopropan-2-yl)oxy]methyl}benzene is an organic compound that belongs to the class of brominated ethers. It is characterized by the presence of a benzene ring attached to a bromopropyl group through an ether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-bromopropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1-bromopropane in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the bromopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: {[(1-bromopropan-2-yl)oxy]methyl}benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or ammonia in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Hydroxypropyl benzene, cyanopropyl benzene, aminopropyl benzene.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Propyl benzene.
Scientific Research Applications
{[(1-bromopropan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether cleavage.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of {[(1-bromopropan-2-yl)oxy]methyl}benzene involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substitution products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of carbon-oxygen or carbon-nitrogen bonds in nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromopropyl)benzene
- (2-Bromoethyl)benzene
- Benzyl bromide
Uniqueness
{[(1-bromopropan-2-yl)oxy]methyl}benzene is unique due to the presence of both a bromine atom and an ether linkage in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack either the bromine atom or the ether linkage.
Properties
IUPAC Name |
1-bromopropan-2-yloxymethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWXYALCNFHLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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